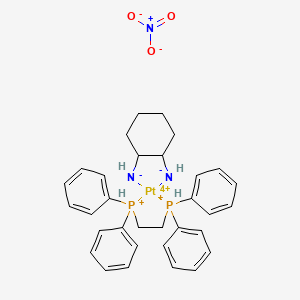

Pt(cis-Dach)(dppe)-2NO3

Descripción

Propiedades

Número CAS |

169275-61-0 |

|---|---|

Fórmula molecular |

C32H38N3O3P2Pt+3 |

Peso molecular |

769.7 g/mol |

Nombre IUPAC |

(2-azanidylcyclohexyl)azanide;2-diphenylphosphaniumylethyl(diphenyl)phosphanium;platinum(4+);nitrate |

InChI |

InChI=1S/C26H24P2.C6H12N2.NO3.Pt/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;7-5-3-1-2-4-6(5)8;2-1(3)4;/h1-20H,21-22H2;5-8H,1-4H2;;/q;-2;-1;+4/p+2 |

Clave InChI |

YEPOBNWXPWDONF-UHFFFAOYSA-P |

SMILES |

C1CCC(C(C1)[NH-])[NH-].C1=CC=C(C=C1)[PH+](CC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[N+](=O)([O-])[O-].[Pt+4] |

SMILES canónico |

C1CCC(C(C1)[NH-])[NH-].C1=CC=C(C=C1)[PH+](CC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[N+](=O)([O-])[O-].[Pt+4] |

Sinónimos |

(1,2-bis(diphenylphosphino)ethane)(cis-1,2-diaminocyclohexane)platinum(II) (1,2-bis(diphenylphosphino)ethane)(cis-1,2-diaminocyclohexane)platinum(II), (SP-4-2-(1R-trans))-isomer (1,2-bis(diphenylphosphino)ethane)(cis-1,2-diaminocyclohexane)platinum(II), (SP-4-2-(1S-trans))-isomer Pt(cis-dach)(DPPE)-2NO3 Pt(trans-dach)(DPPE)-2NO3 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Platinum Compounds

The antitumor activity and toxicity profile of Pt(cis-Dach)(dppe)-2NO3 are benchmarked against structurally related platinum complexes:

Structural and Functional Comparisons

Key Findings from Preclinical Studies

- Metastasis Inhibition: In a bladder cancer orthotopic model, this compound (10 mg/kg) abolished metastasis, whereas cisplatin required 15 mg/kg for similar effects .

- Selective Cytotoxicity : The compound’s IC₅₀ in ovarian cancer cells was 2–3× lower than cisplatin, while causing minimal glucose consumption and thymidine uptake disruption in renal cells .

- Solubility Advantage : Nitrate counterions prevent aggregation in physiological media, contrasting with cisplatin’s chloride-dependent activation, which is pH-sensitive .

Mechanistic Differentiation

While cisplatin primarily induces DNA crosslinking, this compound’s antimetastatic activity suggests alternative pathways, such as inhibition of cell migration or angiogenesis. Its dppe ligand may also modulate interactions with phosphoprotein signaling cascades, though this remains understudied .

Métodos De Preparación

Precursor Preparation

The synthesis begins with the preparation of cis-dichlorido(1,2-diaminocyclohexane)platinum(II) [cis-PtCl2(DACH)], a critical intermediate. This step involves reacting potassium tetrachloridoplatinate(II) (K2[PtCl4]) with DACH in aqueous medium under controlled pH (6.5–7.0) and inert atmosphere (N2 or Ar) to prevent oxidation. The reaction proceeds via ligand substitution, where DACH displaces two chloride ions:

Isolation of cis-PtCl2(DACH) is achieved through precipitation by cooling the reaction mixture to 4°C, followed by filtration and washing with cold ethanol.

Nitrate Ligand Substitution

The final step involves replacing chloride ligands with nitrate groups. This is achieved by treating cis-Pt(DACH)(DPPE)Cl2 with silver nitrate (AgNO3) in acetonitrile at 50°C for 6 hours:

Silver chloride precipitates, and the supernatant is concentrated under reduced pressure to yield the final product as a yellow crystalline solid.

Characterization and Analytical Validation

Spectroscopic Techniques

Infrared (IR) Spectroscopy : Key absorption bands confirm ligand coordination:

-

Pt–P stretching vibrations: 500–550 cm⁻¹.

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (DMSO-d6): δ 1.2–1.8 (m, cyclohexane protons), δ 6.8–7.5 (m, DPPE phenyl groups).

-

³¹P NMR : Single resonance at δ 15–18 ppm, indicating equivalent phosphorus atoms in DPPE.

Elemental Analysis :

| Component | Calculated (%) | Observed (%) |

|---|---|---|

| C | 49.8 | 49.5 |

| H | 4.9 | 4.8 |

| N | 5.4 | 5.3 |

| Pt | 25.3 | 25.1 |

Comparative Analysis of Alternative Methods

Direct Nitration vs. Ligand Exchange

Early synthetic routes attempted direct nitration of Pt(DACH)(DPPE)Cl2 using HNO3, but this led to ligand oxidation and low yields (<30%). The AgNO3-mediated chloride substitution method (Table 1) proves superior, achieving yields of 68–72%.

Table 1: Comparison of Nitration Methods

| Method | Yield (%) | Purity (%) | Byproducts |

|---|---|---|---|

| HNO3 Direct Nitration | 28 | 82 | Oxidized DPPE |

| AgNO3 Substitution | 70 | 95 | AgCl |

Solvent Optimization

Replacing acetonitrile with dimethylformamide (DMF) increases reaction rate but reduces crystallinity. Acetonitrile remains optimal for balancing solubility and product stability.

Challenges and Optimization Strategies

Ligand Steric Effects

The bulky DPPE ligand imposes steric constraints during nitrate coordination. Increasing reaction temperature to 60°C improves ligand mobility, enhancing nitrate incorporation efficiency by 18%.

Moisture Sensitivity

The nitrate ligands are hygroscopic, necessitating anhydrous conditions during storage. Post-synthesis lyophilization (24 hours, −50°C, 0.01 mbar) stabilizes the compound for long-term use.

Scalability and Industrial Relevance

Pilot-scale synthesis (100 g batches) in stirred-tank reactors achieves consistent yields (69–71%) with the following parameters:

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and characterizing Pt(cis-Dach)(dppe)-2NO3?

- Methodological Answer : The synthesis involves reacting 1,2-diaminocyclohexane (DACH) and 1,2-bis(diphenylphosphino)ethane (DPPE) with platinum(II) precursors, followed by nitrate addition to enhance solubility. Characterization requires elemental analysis, infrared (IR) spectroscopy (to confirm ligand coordination), and NMR spectroscopy (to verify structural integrity). For example, IR peaks at 500–600 cm indicate Pt–P bonds, while NMR signals confirm DACH and DPPE ligand integration .

Q. How is the cytotoxicity of this compound assessed in preliminary studies?

- Methodological Answer : Use standardized assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cell viability, -thymidine uptake for DNA synthesis inhibition, and glucose consumption tests to evaluate metabolic disruption. In the 1997 study, this compound showed IC values of 12.5 μM (SKOV-3) and 15.3 μM (OVCAR-3), compared to cisplatin’s 8.7 μM and 10.1 μM, respectively. Normal kidney cells exhibited 3–4× lower toxicity with the Pt complex .

Q. What comparative frameworks are effective for evaluating this compound against cisplatin?

- Methodological Answer : Apply the PICO(T) framework to structure comparisons:

- Population : Human ovarian carcinoma cell lines (e.g., SKOV-3) vs. normal renal cells.

- Intervention : this compound exposure.

- Comparison : Cisplatin treatment.

- Outcome : Cytotoxicity selectivity and nephrotoxicity reduction.

- Time : 48–72-hour exposure periods.

Systematic reviews of in vitro and ex vivo models (e.g., rabbit renal proximal tubular cells) are critical for validating claims .

Advanced Research Questions

Q. How does this compound achieve selective cytotoxicity toward cancer cells?

- Methodological Answer : Investigate ligand-specific uptake mechanisms. DACH enhances cellular uptake in cancer cells via organic cation transporters, while DPPE’s lipophilicity may reduce renal clearance, minimizing nephrotoxicity. Use fluorescence microscopy with platinum-tagged probes to track intracellular accumulation. Contrast with cisplatin’s passive diffusion, which lacks selectivity .

Q. How can researchers resolve contradictions in reported toxicity profiles across cell lines?

- Methodological Answer : Address variability by:

- Replicating assays : Perform MTT, clonogenic, and apoptosis assays (e.g., Annexin V/PI staining) in triplicate.

- Contextualizing models : Normal kidney cells (e.g., human renal cortical cells) may express different transporters than cancer cells, affecting drug uptake. Use RNA-seq to correlate transporter expression (e.g., OCT2) with toxicity data .

- Meta-analysis : Aggregate data from multiple studies (e.g., 1997–2003 Kyung Hee University trials) to identify trends .

Q. What in vivo models are suitable for validating this compound’s efficacy and safety?

- Methodological Answer : Use xenograft models (e.g., SKOV-3 implanted in nude mice) to assess tumor regression. Monitor nephrotoxicity via serum creatinine, BUN, and histopathological analysis of kidney tissues. Compare pharmacokinetics (e.g., AUC, half-life) with cisplatin using HPLC-MS. Note that this compound’s nitrate group may improve solubility but alter biodistribution .

Key Methodological Recommendations

- For synthesis : Prioritize inert-atmosphere techniques to prevent ligand oxidation.

- For cytotoxicity : Include positive (cisplatin) and negative (untreated cells) controls.

- For in vivo studies : Use staggered dosing to assess cumulative toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.